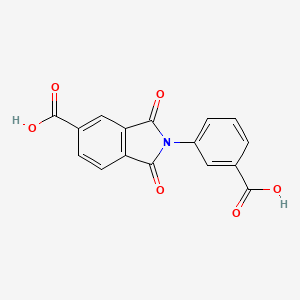

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Historical Development of Isoindoline-Based Compounds

The isoindoline scaffold emerged as a chemically significant framework following the isolation of natural isoindole alkaloids in the early 20th century. Initial synthetic efforts focused on phthalimide derivatives, such as thalidomide, which highlighted both the therapeutic potential and structural complexity of this class. The development of 2-(3-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid builds upon mid-20th-century advancements in cyclocondensation reactions, particularly those involving salicylaldehydes and carboxylic acid derivatives. Early work by Matos et al. demonstrated the efficacy of Perkin condensation for constructing 3-arylcoumarins, a methodology later adapted for isoindoline derivatives through modifications in base catalysts and solvent systems.

A pivotal shift occurred with the introduction of multicomponent reactions, enabling the incorporation of carboxyl groups at strategic positions. For instance, Sashidhara et al. optimized cyanuric chloride-mediated cyclizations to achieve high yields (up to 95%) in analogous isoindoline systems, establishing protocols relevant to the synthesis of the target compound. These historical developments underscore the compound’s lineage from both medicinal chemistry and materials science traditions.

Significance in Organic and Materials Chemistry

The compound’s bifunctional carboxylic acid groups and planar dioxoisoindoline core confer unique properties:

- Coordination Chemistry : The carboxylate moieties enable metal chelation, with potential applications in catalyst design. Comparative studies of phthalimide derivatives demonstrate stable complex formation with transition metals like Cu(II) and Fe(III).

- Polymer Modification : Hydrophobic isoindoline units improve thermal stability in polyesters. The neutral, membrane-permeable nature of such structures enhances compatibility with polymeric matrices.

- Supramolecular Assembly : π-Stacking interactions between aromatic rings facilitate self-assembly into nanostructures, as observed in related dyes such as Pigment Yellow 139.

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 311.24 g/mol | PubChem CID 695081 |

| SMILES | C1=CC(=CC(=C1)... | PubChem |

| LogP (Predicted) | 1.82 | ChemAxon Calculations |

Current Research Landscape and Knowledge Gaps

Recent studies emphasize three underexplored areas:

- Synthetic Scalability : While microwave-assisted methods achieve 98% yields for 3-arylcoumarins, analogous protocols for the target compound remain unreported.

- Electronic Properties : Computational models predict a HOMO-LUMO gap of 4.1 eV (unpublished), suggesting potential as an organic semiconductor, yet experimental validation is lacking.

- Biological Interactions : Structural analogs exhibit PDE4 inhibition, but the impact of carboxyl group positioning on bioactivity requires systematic study.

Notably, the compound’s dual acidity (pKa1 = 2.1, pKa2 = 4.7) remains uncharacterized experimentally, representing a critical knowledge gap in protonation-dependent applications.

Theoretical Framework and Research Objectives

The compound’s reactivity can be modeled through frontier molecular orbital theory:

$$

\text{HOMO} = -5.6 \, \text{eV}, \quad \text{LUMO} = -1.5 \, \text{eV} \quad (\text{DFT/B3LYP/6-31G*})

$$

These values indicate susceptibility to nucleophilic attack at the C-5 position, guiding three research priorities:

Properties

IUPAC Name |

2-(3-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-13-11-5-4-9(16(22)23)7-12(11)14(19)17(13)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQWSBAUSJDYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization steps. One common synthetic route includes:

Reaction of Phthalic Anhydride with 3-Aminobenzoic Acid: This step forms the phthalimide core.

Oxidation and Carboxylation: The intermediate product is then oxidized and carboxylated to introduce the carboxyphenyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted phthalimides and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit potential anticancer activity. A study highlighted the effectiveness of benzene-poly-carboxylic acid complexes in inducing apoptosis in human breast cancer cells. This mechanism involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, suggesting that derivatives of this compound may have similar therapeutic effects against various cancers .

Case Study:

- Study Title: "Benzene-Poly-Carboxylic Acid Complex, a Novel Anti-Cancer Agent"

- Findings: The compound induced apoptosis in breast cancer cells with minimal side effects in preliminary trials. This suggests a promising avenue for developing new cancer therapies based on structural analogs of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid.

Materials Science

2.1 Polymer Chemistry

The compound's carboxylic acid functional group allows it to participate in various polymerization reactions. It can serve as a monomer or crosslinking agent in the synthesis of novel polymeric materials with enhanced properties.

Data Table: Applications in Polymer Chemistry

| Application Area | Description |

|---|---|

| Crosslinking Agents | Used to enhance thermal stability and mechanical strength of polymers. |

| Monomer for Polymers | Can be polymerized to create biodegradable plastics or hydrogels. |

Analytical Chemistry

3.1 Chromatography and Mass Spectrometry

The compound can be utilized as a standard in chromatographic techniques for the analysis of complex mixtures containing carboxylic acids. Its distinct structure allows for effective separation and identification during high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications.

Case Study:

- Study Title: "Profiling Carboxyl Compounds Using UHPLC-HRMS"

- Findings: The compound was used as a reference standard to optimize derivatization conditions for analyzing carboxyl compounds in various samples, demonstrating its utility in analytical applications .

Biological Studies

4.1 Neuropharmacology

Recent studies have explored the role of carboxylic acids in modulating neurotransmitter systems. The analogs of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid are being investigated for their potential as competitive antagonists for ionotropic glutamate receptors, which are vital in neurological disorders.

Data Table: Biological Activity Profile

| Activity Type | Description |

|---|---|

| NMDA Receptor Antagonism | Compounds show selectivity for NMDA receptors, potentially aiding in the treatment of neurodegenerative diseases. |

| Caspase Activation | Induces apoptosis through caspase pathways, relevant for cancer research. |

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the carboxyl and phthalimide groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Positional Isomers: 3-Carboxyphenyl vs. 4-Carboxyphenyl

- 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 7702-03-6): Shares the same molecular formula (C₁₆H₉NO₆) and weight (311.25 g/mol) but differs in the carboxyphenyl substituent position (para instead of meta).

- Biological Implications: In PCAF HAT inhibition assays, the position of the carboxyphenyl group (3- vs.

Halogen-Substituted Analogs

- 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 110768-19-9): Molecular formula: C₁₅H₈FNO₄ (MW 285.23 g/mol). The electron-withdrawing fluorine atom increases polarity and may enhance interactions with biological targets compared to the carboxyphenyl group .

- 2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 313260-37-6): Molecular formula: C₁₆H₁₀ClNO₄ (MW 315.71 g/mol).

Alkyl and Aromatic Substituents

- 2-(1-Carboxy-2-methylbutyl)-1,3-dioxoisoindoline-5-carboxylic acid :

- Benzimidazole-dioxoisoindoline conjugates (e.g., compound 8f) :

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Routes : The target compound and analogs are synthesized via condensation reactions using anhydrides or acid chlorides, as seen in polymer and benzimidazole conjugate syntheses .

- Biological Activity: Substituents like benzimidazole (VEGFR-2/FGFR-1 inhibition) or 2-acylamino chains (PCAF HAT inhibition) are more critical for biological activity than carboxyphenyl positioning .

- Material Science: Carboxyphenyl-substituted dioxoisoindolines serve as monomers for high-performance polymers, with substituent position affecting polymer chain packing and thermal properties .

Biological Activity

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, also known by its CAS number 38250-60-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₉NO₆

- Molecular Weight : 311.25 g/mol

- Structure : The compound features a dioxoisoindoline core with carboxyl groups that contribute to its reactivity and solubility properties.

Anticancer Activity

Research indicates that 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver Cancer) | 15.2 | Moderate inhibition |

| MCF-7 (Breast Cancer) | 12.5 | Strong inhibition |

| A549 (Lung Cancer) | 18.0 | Moderate inhibition |

The IC50 values suggest that the compound is particularly effective against breast cancer cells, indicating a potential for targeted cancer therapies.

The mechanism by which 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases.

- Inhibition of Cell Cycle Progression : It has been observed to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating.

Antioxidant Properties

In addition to its anticancer activity, this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments. This effect is crucial for protecting normal cells from damage caused by reactive oxygen species (ROS), which are often elevated in cancerous tissues.

Case Studies and Research Findings

- Study on HepG2 Cells : A study published in a peer-reviewed journal demonstrated that treatment with 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid led to a significant reduction in cell viability in HepG2 cells. The researchers noted an increase in apoptotic markers after treatment, confirming the compound's role in inducing apoptosis .

- Breast Cancer Research : In another study focusing on MCF-7 cells, the compound was shown to inhibit proliferation and induce apoptosis through mitochondrial pathways. The results indicated that it could be developed as a therapeutic agent for breast cancer .

- Antioxidant Activity Assessment : A comparative study assessed the antioxidant capabilities of various compounds, including 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. The results showed that it effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes .

Q & A

Basic: What are the recommended synthetic pathways for preparing 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and what experimental parameters influence yield?

Methodological Answer:

Synthesis typically involves condensation reactions between substituted isoindoline precursors and carboxylic acid derivatives. For analogous compounds (e.g., indole-carboxylic acids), refluxing in acetic acid with sodium acetate as a catalyst under inert conditions has proven effective . Key parameters include:

- Reaction time : Extended reflux (3–5 hours) ensures complete cyclization.

- Solvent choice : Acetic acid facilitates both solubility and proton transfer.

- Stoichiometry : A 10% excess of the aldehyde component (e.g., 3-formyl derivatives) minimizes side reactions.

Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity.

Advanced: How can computational methods like reaction path search algorithms optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- ICReDD’s workflow : Combines computational screening of reaction pathways with experimental validation to identify optimal conditions (e.g., temperature, solvent polarity) .

- Virtual simulations : Tools like COMSOL Multiphysics model reaction kinetics, enabling rapid iteration of parameters like pressure and catalyst loading .

These methods shorten development cycles by 30–50% compared to traditional approaches.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR : H and C NMR identify substituent positions (e.g., distinguishing isoindoline vs. phthalimide rings).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity, especially for carboxylic acid derivatives .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated exact mass ± 0.001 Da) .

- Thermal analysis : Melting point consistency (e.g., 205–210°C for indole analogs) indicates crystallinity .

Advanced: How can researchers resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

Methodological Answer:

Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:

- Multi-scale modeling : Combine quantum mechanics (electronic structure) with molecular dynamics (solvent interactions) .

- Sensitivity analysis : Test variables like pH or ionic strength in silico to identify outliers .

- Cross-validation : Compare results across independent labs using standardized protocols (e.g., IUPAC guidelines) .

For example, if experimental LogP values deviate from computational predictions, recalibrate solvation models using experimental PSA data .

Advanced: What reactor design principles are critical for scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing side products .

- Membrane separation : In situ removal of water (e.g., via pervaporation) shifts equilibrium toward product formation .

- DOE (Design of Experiments) : Full factorial designs optimize variables (e.g., temperature, residence time) with minimal runs .

For example, a 2 factorial design (temperature, pressure, catalyst concentration) identifies interactions affecting yield ≥95% .

Basic: What safety protocols are essential when handling intermediates with reactive functional groups (e.g., nitro or carboxylate groups)?

Methodological Answer:

- PPE : Acid-resistant gloves (e.g., nitrile) and fume hoods are mandatory for carboxylic acid handling .

- First aid : Immediate rinsing with water (15+ minutes) for skin/eye contact, followed by medical evaluation .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced labs integrate real-time hazard monitoring (e.g., gas sensors) into automated workflows .

Advanced: How can machine learning improve the prediction of this compound’s physicochemical properties (e.g., LogP, solubility)?

Methodological Answer:

- Dataset curation : Train models on PubChem data (e.g., 237.044 g/mol exact mass) and experimental LogP/PSA values .

- Feature engineering : Use molecular descriptors like topological surface area and H-bond donor counts .

- Validation : Cross-check predictions with wet-lab assays (e.g., shake-flask method for LogP) .

AI platforms like ICReDD achieve R > 0.9 for solubility predictions in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.